molecular formula C7H10N2O2 B1629337 3,5-Dimethoxypyridin-2-amine CAS No. 867131-23-5

3,5-Dimethoxypyridin-2-amine

Cat. No. B1629337
CAS RN: 867131-23-5
M. Wt: 154.17 g/mol
InChI Key: TXVOSEINOBERAQ-UHFFFAOYSA-N
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Description

3,5-Dimethoxypyridin-2-amine (DMPA) is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. DMPA belongs to the class of pyridine analogs and is a derivative of 2-amino pyridine.

Scientific Research Applications

DNA Adducts and Carcinogenesis

The heterocyclic amines (HCAs), including compounds like 3,5-Dimethoxypyridin-2-amine, are significant in studying DNA adducts' implications for mutagenesis and carcinogenesis. HCAs, produced during the pyrolysis of creatine, amino acids, and proteins, are present in cooked muscle meats and have been associated with carcinogenicity in animals. Understanding the metabolic activation and formation of DNA adducts of these compounds is crucial for exploring their mutagenic and carcinogenic potential (Schut & Snyderwine, 1999).

Analysis in Food Chemistry

In food chemistry, the analysis of heterocyclic aromatic amines like this compound in cooked beefburgers has been conducted. This involves sophisticated techniques combining microwave-assisted extraction and dispersive liquid-liquid microextraction, demonstrating the importance of detecting such compounds in food items (Agudelo Mesa, Padró & Reta, 2013).

Neurotoxicity Studies

Research on compounds like 3,4-Dimethyl-2,5-hexanedione, related to this compound, reveals their role in neurotoxicity. These compounds react with amines to form pyrroles and induce protein crosslinking, critical for understanding the pathogenesis of neurofilament accumulation in neuropathies (Anthony, Boekelheide, Anderson & Graham, 1983).

Experimental and Theoretical Properties

Studying derivatives of this compound, like 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, has revealed insights into their experimental and theoretical properties. This includes analyses using NMR, FT-Raman, FT-IR, and UV–Visible spectroscopies, as well as Density Functional Theory (DFT) and Molecular Docking studies, highlighting the compound's potential in various applications (Fatima, Bhadoria, Srivastava, Verma, Siddiqui & Javed, 2021).

Coordination Complexes and Catalysis

The synthesis of N-alkyl-3-hydroxy-2(1H)-pyridinones and coordination complexes with iron(III) involves the use of derivatives of this compound. These complexes are crucial for understanding the structural and electronic aspects in coordination chemistry (Scarrow & Raymond, 1988).

properties

IUPAC Name

3,5-dimethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-10-5-3-6(11-2)7(8)9-4-5/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVOSEINOBERAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603055
Record name 3,5-Dimethoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

867131-23-5
Record name 3,5-Dimethoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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